molecular formula C23H21N3O4S2 B2842457 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 1252901-57-7

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Katalognummer: B2842457
CAS-Nummer: 1252901-57-7
Molekulargewicht: 467.56
InChI-Schlüssel: MJSXGVMRWVZOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inhibition of specific molecular targets. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S with a molecular weight of approximately 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, thienopyrimidine derivatives have shown inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), a target implicated in various malignancies including Alzheimer's disease and certain cancers .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thienopyrimidine derivatives:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma). For example, a related compound demonstrated an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells .
  • Selectivity Index : The selectivity index (SI) of these compounds often indicates a higher efficacy against tumor cells compared to normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Inhibition of Enzymatic Activity

The compound may also inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis and invasion. MMP inhibitors derived from thienopyrimidine scaffolds have shown promise in preclinical studies for their ability to block tumor progression .

Study on GSK-3β Inhibition

A study focused on the inhibition of GSK-3β by thienopyrimidine derivatives highlighted their potential as therapeutic agents in cancer treatment. The study utilized molecular docking and dynamic simulations to assess binding affinities and interaction patterns with the target protein, confirming the efficacy of these compounds in modulating GSK-3β activity .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various thienopyrimidine derivatives on human liver cells versus cancer cell lines. Results indicated that certain derivatives exhibited low toxicity towards normal cells while maintaining high efficacy against cancerous cells, reinforcing their potential as selective anticancer agents .

Data Summary Table

Property Value
Molecular FormulaC23H21N3O3SC_{23}H_{21}N_{3}O_{3}S
Molecular Weight483.6 g/mol
Anticancer Activity (IC50)1.6 μM (against GSK-3β)
Selectivity IndexHigher against tumor cells
Target EnzymesGSK-3β, MMPs

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study published in 2019 identified it as a novel anticancer agent through screening of drug libraries on multicellular spheroids. The compound demonstrated the ability to inhibit tumor growth effectively, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action :

  • The compound's thienopyrimidine core is known to interact with various biological targets, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • It may also interfere with specific signaling pathways critical for tumor growth and survival.

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary research suggests that it may possess antibacterial properties against certain pathogens. The presence of the thieno[3,2-d]pyrimidine moiety is believed to enhance its activity against bacterial strains by disrupting their cellular functions.

Case Study 1: Cancer Cell Line Testing

In a series of experiments conducted on various cancer cell lines, including breast and colon cancer cells, the compound showed dose-dependent inhibition of cell viability. The IC50 values obtained were promising compared to existing chemotherapeutic agents.

Case Study 2: Bacterial Strain Sensitivity

A separate study assessed the antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial effects at lower concentrations than traditional antibiotics, highlighting its potential as an alternative treatment option.

Eigenschaften

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-29-17-7-3-5-15(11-17)13-26-22(28)21-19(9-10-31-21)25-23(26)32-14-20(27)24-16-6-4-8-18(12-16)30-2/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSXGVMRWVZOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.